Chemical structure and physicochemical properties of 1-(Anilinomethyl)pyrrolidine-2,5-dione
Chemical structure and physicochemical properties of 1-(Anilinomethyl)pyrrolidine-2,5-dione
An In-Depth Technical Guide to 1-(Anilinomethyl)pyrrolidine-2,5-dione
Prepared by: Gemini, Senior Application Scientist
Introduction
1-(Anilinomethyl)pyrrolidine-2,5-dione, also known by its synonym N-(Phenylaminomethyl)succinimide, is a specialized organic compound built upon the robust and versatile pyrrolidine-2,5-dione (succinimide) scaffold.[1] This five-membered heterocyclic ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[2][3] The structure of 1-(Anilinomethyl)pyrrolidine-2,5-dione, which incorporates an anilinomethyl group, renders it a highly valuable intermediate in advanced organic synthesis.[1] It serves as a critical building block for research institutions and industrial manufacturers focused on the development of novel pharmaceuticals, particularly those targeting neurological or inflammatory pathways, as well as in the agrochemical sector.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications for professionals in research and drug development.
Chemical Structure and Identification
The molecular architecture consists of a central succinimide ring where the nitrogen atom is substituted with a methyl group that is, in turn, bonded to the nitrogen of an aniline moiety.
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IUPAC Name: 1-(Anilinomethyl)pyrrolidine-2,5-dione
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Synonyms: N-(Phenylaminomethyl)succinimide, 1-(Anilinomethyl)succinimide, 1-[(Phenylamino)methyl]pyrrolidine-2,5-dione[1]
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CAS Number: 13314-99-3[1]
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Molecular Formula: C₁₁H₁₂N₂O₂
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Molecular Weight: 204.23 g/mol [1]
Caption: 2D Structure of 1-(Anilinomethyl)pyrrolidine-2,5-dione.
Physicochemical Properties
Quantitative physicochemical data for this specific molecule is not extensively reported in peer-reviewed literature. However, based on its structure and data from analogous compounds, the following properties can be summarized.
| Property | Value | Source / Comment |
| Physical Form | Expected to be a solid. | Based on analogous structures like N-phenylsuccinimide. |
| Melting Point | Data not available. | For comparison, N-phenylsuccinimide melts at 155-157 °C. |
| Boiling Point | Data not available. | Likely high-boiling and may decompose upon distillation. |
| Solubility | Data not available. | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |
| pKa | Data not available. | The succinimide N-H proton is weakly acidic (pKa ~9.5), but this position is substituted. The anilino N-H will be weakly basic. |
Synthesis and Mechanistic Insight
The most direct and industrially relevant synthesis of 1-(Anilinomethyl)pyrrolidine-2,5-dione is the Mannich reaction . This powerful three-component condensation reaction forms a C-C bond via an amino alkylation process.[4][5][6][7]
Causality of the Mannich Reaction
The reaction involves an electrophilic substitution at the nitrogen atom of succinimide, which possesses a sufficiently acidic proton to be reactive. The three key components are:
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Succinimide: The "active hydrogen" compound, which acts as the nucleophile.
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Formaldehyde: A non-enolizable aldehyde that serves as the electrophilic carbon source to form the methylene bridge.
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Aniline: A primary amine that first reacts with formaldehyde to generate the key electrophilic intermediate, an iminium ion.[8]
The overall transformation is a highly efficient method for forming both a C-N and a C-N bond in a single synthetic operation.
Caption: General mechanism of the Mannich reaction for this synthesis.
Representative Experimental Protocol
This protocol is an exemplary procedure based on established principles of the Mannich reaction for succinimide derivatives.
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Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add succinimide (10.0 g, 0.1 mol) and ethanol (100 mL). Stir until the succinimide is largely dissolved.
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Reagent Addition: Add aniline (9.3 g, 0.1 mol) to the flask, followed by the slow, dropwise addition of aqueous formaldehyde (37% w/w, 8.1 mL, 0.1 mol).
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Rationale: The order of addition can be critical. Generating the iminium ion in situ in the presence of the succinimide nucleophile promotes the desired three-component reaction over polymerization of formaldehyde. Ethanol is a common solvent choice due to its ability to dissolve all reactants.
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Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexane (1:1).
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Rationale: Heating provides the necessary activation energy for the condensation and dehydration steps. TLC allows for the visualization of the consumption of starting materials and the formation of the product.
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to induce precipitation.
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Purification: Collect the resulting solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove residual impurities.
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Drying: Dry the purified white solid product under vacuum to a constant weight. The purity can be confirmed by melting point analysis and spectroscopic methods.
Caption: General workflow for the synthesis of the title compound.
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Succinimide Protons: A singlet peak integrating to 4H is expected for the two equivalent -CH₂- groups of the pyrrolidine-2,5-dione ring, typically appearing around δ 2.5-2.8 ppm.
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Methylene Bridge: A singlet or doublet (if coupled to the N-H proton) integrating to 2H for the -N-CH₂-N- bridge, expected in the region of δ 4.5-5.5 ppm.
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Anilino N-H: A broad singlet, integrating to 1H, whose chemical shift is concentration and solvent dependent but often appears between δ 5.0-7.0 ppm.
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Aromatic Protons: A series of multiplets integrating to 5H in the aromatic region (δ 6.5-7.5 ppm) corresponding to the phenyl ring protons.
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FT-IR (Fourier-Transform Infrared) Spectroscopy:
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N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
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C-H Stretches: Aromatic and aliphatic C-H stretching bands just above and below 3000 cm⁻¹, respectively.
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C=O Stretches (Imide): Two characteristic and strong carbonyl absorption bands are expected. The symmetric C=O stretch typically appears around 1770 cm⁻¹ and the asymmetric stretch appears at a lower wavenumber, around 1700 cm⁻¹. These are hallmark peaks for the succinimide ring.
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C=C Stretches (Aromatic): Several peaks of variable intensity in the 1600-1450 cm⁻¹ region.
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Applications in Drug Discovery and Chemical Synthesis
The true value of 1-(Anilinomethyl)pyrrolidine-2,5-dione lies in its utility as a versatile chemical intermediate. The pyrrolidine-2,5-dione core is a key pharmacophore found in drugs with a wide range of biological activities.
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Pharmaceutical Intermediate: This compound is a key building block for creating more complex molecules. The anilino group can be further functionalized, or the entire anilinomethyl-succinimide moiety can be introduced into a larger molecular architecture to explore potential drug candidates.[1]
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Scaffold for Bioactive Molecules: The succinimide ring system is integral to numerous approved drugs and clinical candidates. Its derivatives have demonstrated potent anticonvulsant, antidepressant, anti-inflammatory, anticancer, and enzyme-inhibiting properties.[3][9] The ability of the imide functional group to participate in hydrogen bonding makes it an effective feature for molecular recognition at biological targets.
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Agrochemical Research: The succinimide moiety is also a critical component in the development of new herbicides and fungicides.[1]
Caption: Diverse biological activities of the pyrrolidine-2,5-dione core.
Storage and Handling
Proper storage and handling are essential to maintain the integrity and purity of 1-(Anilinomethyl)pyrrolidine-2,5-dione.
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Storage Conditions: Preserve in a tightly closed container, protected from light. Store in a cool, dry, and well-ventilated area, preferably at a controlled room temperature (15-25°C).[1]
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Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent degradation.[1]
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Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
1-(Anilinomethyl)pyrrolidine-2,5-dione is a compound of significant interest due to its foundational succinimide core, a motif consistently linked to potent biological activity. While detailed physicochemical and spectroscopic data are not widely published, its synthesis via the robust Mannich reaction is straightforward, and its structural characteristics are well-understood based on fundamental chemical principles. Its primary role as a versatile synthetic intermediate makes it a crucial tool for medicinal chemists and researchers aiming to construct novel molecular entities for applications in drug discovery and agrochemical development.
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